molecular formula C8H12Cl2N4 B2462799 (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine CAS No. 220658-95-7

(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No. B2462799
CAS RN: 220658-95-7
M. Wt: 235.11
InChI Key: QJYDSJHXSKOIHV-UHFFFAOYSA-N
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Description

The compound “(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions . They have been found to have a variety of biological activities, including acting as GABA A receptor positive allosteric modulators .


Synthesis Analysis

Imidazopyridines can be synthesized using various methods . For instance, a Pd-catalyzed amide coupling reaction has been described for the synthesis of imidazo[4,5-b]pyridines . In this method, 3-Alkyl and 3-arylamino-2-chloropyridines reacted with simple primary amides in good yields .


Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

Imidazopyridines have been found to react with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP), allowing the isolation of the expected regioisomers . The alkylation reaction of imidazopyridines gives, each time, two regioisomers, N3 and N4 .

Mechanism of Action

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Future Directions

Imidazopyridines have shown significant potential in the field of medicinal chemistry . Their ability to influence many cellular pathways makes them promising candidates for the development of new therapeutic agents . Future research may focus on exploring their potential in treating various diseases and improving their synthesis methods .

properties

IUPAC Name

(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-2-3-6-8(10-5)12-7(4-9)11-6/h2-3H,4,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQHDMMVOOBIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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